molecular formula C6H9NO3 B3047599 6-Oxopiperidine-3-carboxylic acid CAS No. 1426408-56-1

6-Oxopiperidine-3-carboxylic acid

Cat. No.: B3047599
CAS No.: 1426408-56-1
M. Wt: 143.14
InChI Key: LWZUSLUUMWDITR-BYPYZUCNSA-N
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Description

6-Oxopiperidine-3-carboxylic acid is an organic compound with the molecular formula C6H9NO3 It is a derivative of piperidine, featuring a ketone group at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Oxopiperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of piperidine derivatives. For instance, the oxidation of 3-carboxypiperidine using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound. The reaction typically requires controlled temperatures and acidic or basic conditions to facilitate the oxidation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the ketone group to a carboxylic acid, resulting in the formation of 3,6-dicarboxypiperidine.

    Reduction: Reduction of the ketone group can yield 6-hydroxypiperidine-3-carboxylic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group, forming esters or amides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines.

Major Products

    Oxidation: 3,6-Dicarboxypiperidine.

    Reduction: 6-Hydroxypiperidine-3-carboxylic acid.

    Substitution: Esters, amides.

Scientific Research Applications

6-Oxopiperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in pathogenic bacteria, disrupting their metabolic processes. The compound may also interact with cellular receptors, modulating signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-3-carboxylic acid: Lacks the ketone group at the 6-position.

    6-Hydroxypiperidine-3-carboxylic acid: Contains a hydroxyl group instead of a ketone at the 6-position.

    3,6-Dicarboxypiperidine: Contains carboxylic acid groups at both the 3- and 6-positions.

Uniqueness

6-Oxopiperidine-3-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group, which imparts distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZUSLUUMWDITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339929
Record name 6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22540-50-7
Record name 6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxopiperidine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 6-Oxopiperidine-3-carboxylic acid a potential target for antimicrobial development?

A1: Research suggests that this compound and its derivatives exhibit inhibitory activity against Acetate kinase (AcK) []. AcK is an essential enzyme in several pathogenic bacteria, including Mycobacterium tuberculosis, Vibrio cholerae, and pathogenic Escherichia coli []. Inhibiting AcK disrupts essential metabolic pathways, ultimately hindering bacterial growth [].

Q2: How effective is this compound against multi-drug resistant bacteria?

A2: Promisingly, this compound demonstrates efficacy against multi-drug resistant strains of E. coli and M. tuberculosis []. This is particularly important given the increasing challenge of antibiotic resistance in treating bacterial infections.

Q3: Beyond AcK inhibition, are there other mechanisms by which this compound might exert antimicrobial effects?

A3: Preliminary computational studies suggest that this compound and related compounds could potentially target bacterial two-component system proteins []. These systems play a crucial role in bacterial adaptation and virulence, including the development of drug resistance []. Further research is needed to validate these findings.

Q4: What are the advantages of using natural compounds like this compound as a starting point for drug development?

A4: Natural compounds often provide a good foundation for drug development due to their inherent biological activity and potential for favorable safety profiles. For instance, this compound is derived from Piper betel, a plant with a long history of medicinal use [].

Q5: How is this compound synthesized, and what are the implications for its potential use in drug development?

A5: this compound can be synthesized using a chiral ammonia equivalent, offering a controlled and efficient method for producing this compound [, ]. This controlled synthesis is crucial for obtaining enantiomerically pure compounds, which is often essential for optimal biological activity and safety in drug development.

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